2-chloro-N-isopropyl-N-methylacetamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification
The systematic nomenclature of 2-chloro-N-isopropyl-N-methylacetamide follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds with multiple functional groups and substituents. According to PubChem database records, the preferred International Union of Pure and Applied Chemistry name for this compound is 2-chloro-N-methyl-N-propan-2-ylacetamide, which accurately reflects the structural arrangement of substituents around the central acetamide framework. This nomenclature system prioritizes the acetamide backbone as the parent structure, with the chlorine atom positioned at the second carbon (alpha position) relative to the carbonyl group, while the nitrogen atom bears both a methyl group and an isopropyl group (propan-2-yl).
The Chemical Abstracts Service registry number 39086-71-0 serves as the unique numerical identifier for this compound across international chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of variations in nomenclature or structural representation formats used by different organizations or countries. The European Community number 100-433-6 provides additional regulatory identification within European Union chemical registration systems. The compound also carries the Molecular Design Limited number MFCD07838426, which facilitates database searches and cross-referencing in commercial chemical supply catalogs.
Properties
IUPAC Name |
2-chloro-N-methyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJHVCQNNAHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429270 | |
| Record name | 2-chloro-N-isopropyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39086-71-0 | |
| Record name | 2-chloro-N-isopropyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-isopropyl-N-methylacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with N-isopropyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-isopropyl-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Various substituted amides depending on the nucleophile used.
Hydrolysis: 2-chloroacetic acid and N-isopropyl-N-methylamine.
Oxidation and Reduction: N-oxides or secondary amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the creation of more complex molecules. The chlorine atom can be replaced by various nucleophiles, leading to diverse substituted amides that are useful in further chemical transformations.
2. Biochemical Research
In biological studies, 2-chloro-N-isopropyl-N-methylacetamide is investigated for its potential as an enzyme inhibitor and protein modifier. The mechanism involves the interaction of the chlorine atom with nucleophilic sites in proteins, leading to covalent bond formation that can inhibit enzyme activity or alter protein function . This property makes it a candidate for research in drug development and therapeutic applications.
3. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds, suggesting that this compound may exhibit similar effects against various bacterial strains. For instance, related compounds have shown significant inhibitory concentrations against Klebsiella pneumoniae, indicating potential efficacy for this compound as well.
Industrial Applications
1. Agrochemicals
In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides or pesticides that target specific pathways in pests or weeds.
2. Pharmaceuticals
The compound is also relevant in pharmaceutical synthesis, particularly in creating intermediates for drug production. Its reactivity allows it to be incorporated into various pharmacologically active compounds, enhancing their therapeutic profiles .
3. Specialty Chemicals
In the production of specialty chemicals, this compound can serve as a precursor for synthesizing other valuable chemical entities used in different industrial applications.
Case Study 1: Enzyme Inhibition
A study explored the use of this compound in inhibiting specific enzymes involved in metabolic pathways. The results demonstrated that at certain concentrations, the compound effectively reduced enzyme activity by forming stable adducts with nucleophilic residues within the enzyme's active site. This finding suggests potential applications in designing inhibitors for therapeutic use.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard microbiological methods, revealing promising antibacterial activity comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 2-chloro-N-isopropyl-N-methylacetamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles present in enzymes or proteins, leading to the formation of covalent bonds and subsequent modification of the biological activity of these molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chloroacetamides are characterized by their R₁-N-C(O)-CH₂-Cl backbone, where variations in R₁ and R₂ substituents dictate their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Lipophilicity : Branched alkyl groups (e.g., isopropyl in the target compound) enhance lipophilicity compared to linear chains (e.g., methyl in 2-chloro-N-methylacetamide) or aromatic groups (e.g., phenyl in 2-chloro-N-phenylacetamide). This impacts solubility and membrane permeability in biological systems .
- Reactivity : The electron-withdrawing chlorine atom facilitates nucleophilic displacement. However, steric hindrance from bulky substituents (e.g., cyclohexyl in 2-chloro-N-cyclohexyl-N-isopropylacetamide) reduces reaction rates compared to less hindered analogues .
Physicochemical Properties
Insights :
- The higher molecular weight and branched alkyl groups in this compound contribute to a higher estimated LogP compared to 2-chloro-N-methylacetamide, suggesting greater lipid solubility.
- Alachlor’s aromatic and methoxymethyl groups significantly increase its LogP, aligning with its herbicidal activity via lipid membrane penetration .
Biological Activity
2-Chloro-N-isopropyl-N-methylacetamide (CAS No. 39086-71-0) is a compound of interest in medicinal chemistry and biological research due to its potential applications in enzyme inhibition and protein modification. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
This compound has a molecular weight of 149.62 g/mol and a chemical formula of C6H12ClNO. Its structure features a chloro substituent that plays a crucial role in its biological activity by facilitating nucleophilic interactions with various biological molecules .
The primary mechanism of action for this compound involves its ability to interact with nucleophilic sites in proteins and enzymes. The chlorine atom can be replaced by nucleophiles, leading to the formation of covalent bonds that modify the biological activity of these molecules. This interaction can inhibit enzyme functions or alter protein structures, making it valuable in biochemical applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds, suggesting potential efficacy for this compound against various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, indicating significant antibacterial activity .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Klebsiella pneumoniae |
| Control Compound | 1024 | Klebsiella pneumoniae |
Enzyme Inhibition
This compound has been implicated in studies involving enzyme inhibition. Its ability to form covalent bonds with enzymes can lead to significant alterations in enzymatic activity. This makes it a candidate for further investigation as an inhibitor in various biochemical pathways.
Cytotoxicity and Safety Profile
Toxicological assessments indicate that compounds structurally similar to this compound exhibit low cytotoxicity. In tests involving oral mucosa cells, the compound showed minimal cellular alterations compared to positive controls, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Assessment
| Concentration (µg/mL) | Cell Viability (%) | Observations |
|---|---|---|
| 100 | >80 | Normal cell morphology |
| 500 | >80 | Few nuclear alterations |
| Positive Control | <20 | Significant cellular damage |
Case Studies
- Antibacterial Efficacy : A study evaluating the time-kill kinetics of a related compound demonstrated complete bacterial cell lysis after exposure to concentrations corresponding to twice the MIC within six hours, indicating rapid bactericidal activity .
- Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds with similar structures can effectively inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This suggests that this compound may exhibit similar inhibitory effects .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-isopropyl-N-methylacetamide in laboratory settings?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting chloroacetyl chloride with a mixture of isopropylamine and methylamine in a molar ratio optimized to favor the formation of the disubstituted acetamide. The reaction is carried out under anhydrous conditions, often in dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize HCl by-products. Temperature control (0–5°C) is critical to minimize side reactions such as hydrolysis .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Structural confirmation relies on a combination of NMR (¹H and ¹³C) and FT-IR spectroscopy .
- ¹H NMR : Peaks for the methyl groups (N-methyl: δ ~2.8–3.1 ppm; N-isopropyl: δ ~1.1–1.3 ppm) and the chloroacetamide backbone (CH₂Cl: δ ~4.0–4.3 ppm) are key identifiers.
- FT-IR : Stretching vibrations for C=O (~1650–1680 cm⁻¹) and C-Cl (~650–750 cm⁻¹) confirm functional groups . Mass spectrometry (HRMS or EI-MS) further validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity of this compound?
- Temperature : Maintain sub-ambient temperatures (0–5°C) to suppress exothermic side reactions (e.g., polymerization of chloroacetyl chloride) .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., H₂SO₄) to accelerate the nucleophilic substitution step, as demonstrated in analogous chloroacetamide syntheses .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted amines and by-products.
Q. How should researchers address contradictions in spectroscopic data during structural characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism , impurities , or solvent effects . Mitigation strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Chromatographic purity checks (HPLC, TLC) to rule out contaminants .
Q. What methodologies are suitable for evaluating the biological activity of this compound?
- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (Minimum Inhibitory Concentration) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Mechanistic studies : Molecular docking to predict interactions with target enzymes (e.g., acetylcholinesterase for neurotoxicity evaluation) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability monitoring : Periodic analysis via HPLC or ¹H NMR to detect degradation (e.g., free amine formation).
- Safety protocols : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure, as chloroacetamides are irritants .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for this compound?
Solubility variations (e.g., in DMSO vs. water) may stem from polymorphism or pH-dependent ionization .
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents.
- pH-solubility profiling : Measure solubility across pH 2–12 to identify ionizable groups .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
